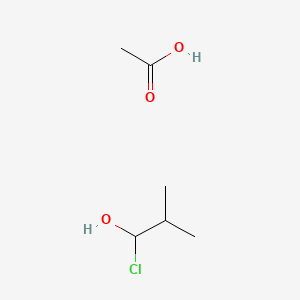
1-Propanol, 1-chloro-2-methyl-, acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanol, 1-chloro-2-methyl-, acetate is an organic compound with the molecular formula C6H11ClO2 It is a derivative of 1-propanol, where the hydroxyl group is replaced by a chloro group and an acetate group is attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Propanol, 1-chloro-2-methyl-, acetate can be synthesized through the esterification of 1-chloro-2-methyl-1-propanol with acetic acid. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently. The reaction conditions include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the yield and purity of the product. The use of advanced catalysts and controlled reaction environments ensures the efficient conversion of reactants to the desired ester.
Análisis De Reacciones Químicas
Types of Reactions: 1-Propanol, 1-chloro-2-methyl-, acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 1-propanol derivatives.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 1-chloro-2-methyl-1-propanol and acetic acid.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Hydrolysis: Dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.
Major Products Formed:
Substitution: 1-Propanol derivatives.
Hydrolysis: 1-Chloro-2-methyl-1-propanol and acetic acid.
Oxidation: Carboxylic acids or aldehydes.
Aplicaciones Científicas De Investigación
1-Propanol, 1-chloro-2-methyl-, acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential effects on biological systems and its use in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Propanol, 1-chloro-2-methyl-, acetate involves its interaction with molecular targets through its functional groups. The chloro group can participate in nucleophilic substitution reactions, while the acetate group can undergo hydrolysis. These interactions can lead to the formation of reactive intermediates that exert specific effects on biological or chemical systems.
Comparación Con Compuestos Similares
1-Chloro-2-methyl-2-propanol: Shares the chloro and methyl groups but lacks the acetate group.
2-Chloro-1-propanol: Similar structure but with the chloro group at a different position.
1-Chloro-2-methylpropene: An unsaturated analog with a double bond.
Uniqueness: 1-Propanol, 1-chloro-2-methyl-, acetate is unique due to the presence of both chloro and acetate groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in multiple fields make it a compound of significant interest.
Propiedades
Número CAS |
13398-05-5 |
|---|---|
Fórmula molecular |
C6H13ClO3 |
Peso molecular |
168.62 g/mol |
Nombre IUPAC |
acetic acid;1-chloro-2-methylpropan-1-ol |
InChI |
InChI=1S/C4H9ClO.C2H4O2/c1-3(2)4(5)6;1-2(3)4/h3-4,6H,1-2H3;1H3,(H,3,4) |
Clave InChI |
NNVOESNEKUOTCU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(O)Cl.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(Fluoromethyl)azetidin-3-yl]methanamine](/img/structure/B12283388.png)

![(6R,7R)-7-[[2-[(6-chloro-7-hydroxy-2-oxochromene-3-carbonyl)amino]acetyl]amino]-3-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12283405.png)
![4-Piperidinepropanoic acid, 1-[2-(1,1-dimethylethoxy)-2-oxoethyl]-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (alphaS)-](/img/structure/B12283407.png)
![Ethyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate](/img/structure/B12283423.png)
![8-[tert-butyl(dimethyl)silyl]oxy-4-[2-[1-[tert-butyl(dimethyl)silyl]oxycyclopropyl]ethynyl]-6-chloro-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one](/img/structure/B12283424.png)
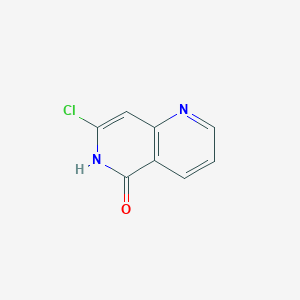
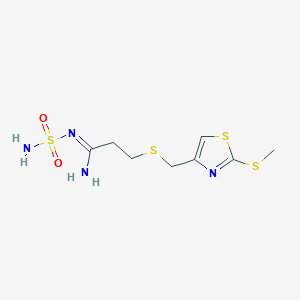
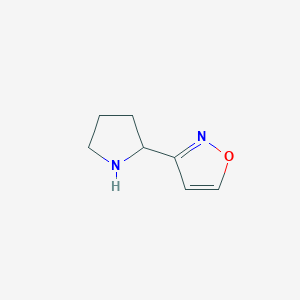


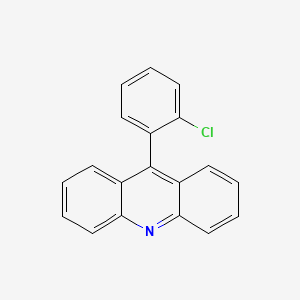
![tert-butyl N-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyl]carbamate](/img/structure/B12283460.png)

